5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde

Medicinal chemistry Drug design Physicochemical profiling

Researchers optimizing kinase inhibitor scaffolds face a gap in 5-aryl-oxazole space: existing analogs lack the reactive C2 aldehyde or carry suboptimal LogP. 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde (CAS 1352494-84-8) directly addresses this: • Balanced LogP 2.30 between polar (H/Cl, ~1.4) and lipophilic (tert-butyl, 3.45) analogs, with TPSA 52.33 Ų for aqueous solubility. • Orthogonal handles: C2 aldehyde for reductive amination/hydrazone/Knoevenagel chemistry; para-CH₂OCH₃ for late-stage deprotection without disturbing the oxazole ring. • MW 217.22 Da, 4 rotatable bonds, 4 H-acceptors-within fragment Rule of Three for crystallography-grade soaking. • 98% purity, supplied with full QA documentation for direct procurement.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B12979282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)C2=CN=C(O2)C=O
InChIInChI=1S/C12H11NO3/c1-15-8-9-2-4-10(5-3-9)11-6-13-12(7-14)16-11/h2-7H,8H2,1H3
InChIKeyIYVYUMMETAAVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde (CAS 1352494-84-8): Core Identity and Comparator Landscape for Scientific Procurement


5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde (CAS 1352494-84-8, molecular formula C₁₂H₁₁NO₃, MW 217.22) is a 5-aryl-1,3-oxazole-2-carbaldehyde building block distinguished by a para-methoxymethyl (-CH₂OCH₃) substituent on the pendant phenyl ring and a reactive C2 aldehyde handle . This compound belongs to a class of heterocyclic aldehydes widely employed in medicinal chemistry as intermediates for kinase inhibitor scaffolds, fluorescent probes, and heterocyclic library synthesis [1]. Its closest structural analogs—including 5-(4-methoxyphenyl)oxazole (MPO, CAS 1011-51-4), 5-phenyloxazole-2-carbaldehyde (CAS 96829-89-9), and 5-(4-tert-butylphenyl)oxazole-2-carbaldehyde (CAS 1352537-08-6)—share the oxazole-phenyl core but differ in substituent identity and the presence or absence of the C2 aldehyde, resulting in measurable divergence in lipophilicity, polar surface area, and synthetic utility that bears directly on selection decisions .

C2 aldehyde handle Enables reductive amination, hydrazone formation, and heterocycle diversification for library synthesis
Methoxymethyl substituent Provides a distinct hydrogen-bond acceptor profile and moderate lipophilicity compared to –OCH₃, –H, or –C(CH₃)₃ analogs
Scaffold context 5-Aryl-oxazole building block positioned for kinase inhibitor intermediates and fragment-based probe assembly

Why 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde Cannot Be Replaced by Generic 5-Aryl-Oxazole Analogs: Quantitative Rationale


Substituting 5-(4-(methoxymethyl)phenyl)oxazole-2-carbaldehyde with a closely related aryl-oxazole or aryl-oxazole-carbaldehyde cannot be assumed to yield equivalent outcomes in synthesis or downstream biological profiling. The methoxymethyl (-CH₂OCH₃) substituent introduces a unique combination of hydrogen-bond acceptor capacity (H_Acceptors = 4) and moderate lipophilicity (LogP = 2.30) that is not replicated by simple -OCH₃, -H, -Cl, or -C(CH₃)₃ analogs . Critically, the C2 aldehyde functional group is absent in the most frequently cited biological reference compound in this series—5-(4-methoxyphenyl)oxazole (MPO, CAS 1011-51-4)—meaning that MPO cannot serve as a synthetic surrogate for aldehyde-dependent chemistries such as reductive amination, hydrazone formation, or Knoevenagel condensation [1]. Furthermore, the published structure-activity relationship for MPO derivatives demonstrated that 19 chemically synthesized analogs all lost anti-C. elegans activity, establishing that even minor structural perturbations in this scaffold produce profound loss of biological function, a finding that cautions against casual analog substitution [2].

C2 aldehyde absent in MPO 5-(4-Methoxyphenyl)oxazole (CAS 1011-51-4) lacks the aldehyde group; aldehyde-dependent diversification chemistries are foreclosed, making MPO an unsuitable synthetic surrogate.
Substituent profile mismatch Methoxymethyl hydrogen-bond capacity and LogP 2.30 differ from –OCH₃, –H, or –C(CH₃)₃ analogs; physicochemical properties may shift, limiting direct substitution.
Scaffold sensitivity evidence All 19 reported MPO derivatives lost C. elegans hatch/growth inhibition, demonstrating high structural sensitivity; biological outcomes may not transfer across closely related analogs.

Quantitative Differentiation Evidence: 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde Versus Closest Structural Analogs


TPSA Advantage: 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde vs. 5-(4-Methoxyphenyl)oxazole (MPO, CAS 1011-51-4)

The target compound exhibits a topological polar surface area (TPSA) of 52.33 Ų, which is 17.07 Ų higher than that of 5-(4-methoxyphenyl)oxazole (MPO, TPSA = 35.26 Ų), a 48.4% increase . This elevation arises from the combined contributions of the C2 aldehyde oxygen and the methoxymethyl ether oxygen—both absent in MPO. The higher TPSA predicts improved aqueous solubility and potentially reduced passive membrane permeability relative to MPO, a factor with direct implications for in vitro assay behavior and formulation [1].

TPSA Comparison
Reported
52.33 Ų (target) vs 35.26 Ų (MPO, CAS 1011-51-4); +48.4%
Higher polarity may reduce passive permeability; relevant for solubility-limited assay design.
Computed TPSA from vendor datasets; verify under experimental conditions.
Medicinal chemistry Drug design Physicochemical profiling

LogP Differentiation: Balanced Lipophilicity of 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde Relative to tert-Butyl and Unsubstituted Phenyl Analogs

The target compound occupies an intermediate lipophilicity position (LogP = 2.30) within its analog series, sitting 1.15 log units more hydrophilic than 5-(4-(tert-butyl)phenyl)oxazole-2-carbaldehyde (LogP = 3.45) and approximately 0.9 log units more lipophilic than 5-phenyloxazole-2-carbaldehyde (LogP ≈ 1.4) . This places the target compound within the empirically favorable LogP range of 1–3 that is associated with balanced solubility and permeability for oral drug candidates, whereas the tert-butyl analog exceeds this range, and the unsubstituted phenyl analog falls at the lower boundary [1].

LogP Differentiation
Reported
Target LogP 2.30; vs tert-butyl analog 3.45 (Δ −1.15), vs phenyl analog ~1.4 (Δ +0.90)
Intermediate lipophilicity aligns with favorable ADME range; modulates without halogenation.
Computed LogP; experimental LogD may vary depending on ionization.
Lipophilicity optimization Lead optimization ADME prediction

Synthetic Utility Differentiation: C2 Aldehyde Handle Absent in Biologically Characterized MPO (CAS 1011-51-4)

The target compound uniquely carries both a C2 aldehyde and a 5-aryl substituent within the 1,3-oxazole scaffold, whereas 5-(4-methoxyphenyl)oxazole (MPO, CAS 1011-51-4)—the only compound in this series with published whole-organism biological activity data—lacks the C2 aldehyde entirely [1]. MPO was identified as an inhibitor of Caenorhabditis elegans hatch and growth from fungal culture broth, but all 19 synthetic MPO derivatives tested lost activity, demonstrating that the biological pharmacophore is exquisitely sensitive to structural modification [1]. The aldehyde group in the target compound enables diversification chemistries (Schiff base formation, reductive amination, Grignard addition, Horner-Wadsworth-Emmons olefination) that are foreclosed in MPO, making the target compound a functionally distinct synthetic intermediate despite structural similarity .

C2 Aldehyde Presence
Head-to-head
Target: C2 aldehyde present; MPO (CAS 1011-51-4): absent. All 19 MPO derivatives reported inactive in C. elegans model.
Categorical synthetic difference; MPO cannot support aldehyde-dependent library expansion.
Published structural and biological data; review batch-specific aldehyde integrity.
Synthetic chemistry Library synthesis Fragment-based drug discovery

Rotatable Bond Count as a Conformational Flexibility Metric: Target vs. Rigid Phenyl Analog (CAS 96829-89-9)

The target compound possesses four rotatable bonds (the methoxymethyl -CH₂OCH₃ group plus the inter-ring C-C bond), compared to zero rotatable bonds for 5-phenyloxazole-2-carbaldehyde (CAS 96829-89-9) . This difference in conformational degrees of freedom has implications for entropic penalties upon target binding and for the accessible conformational space in solution-phase screening. The methoxymethyl group introduces two additional rotatable bonds (Caryl-CH₂ and CH₂-OCH₃) beyond the baseline phenyl-oxazole scaffold, providing conformational flexibility that may be advantageous for induced-fit binding but disadvantageous for rigid-receptor docking [1].

Conformational Flexibility
Reported
4 rotatable bonds (target) vs 0 (5-phenyloxazole-2-carbaldehyde, CAS 96829-89-9)
Flexible scaffold may benefit induced-fit binding; entropy penalty context for rigid-docking campaigns.
Computed values; binding mode requires structural biology validation.
Conformational analysis Ligand efficiency Molecular design

Class-Level Biological Precedent: 5-Aryl-Oxazole-2-Carbaldehyde Scaffold Antiproliferative Activity as Rationale for Investigational Use

Although no direct biological activity data have been published for 5-(4-(methoxymethyl)phenyl)oxazole-2-carbaldehyde itself, structurally analogous 5-aryl-oxazole-2-carbaldehyde derivatives have demonstrated antiproliferative activity against cancer cell lines. For example, 5-phenyloxazole-2-carbaldehyde-derived compounds have shown IC₅₀ values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2) . Separately, 5-(4-methoxyphenyl)oxazole (MPO) was isolated as a natural product with C. elegans inhibitory activity, though 19 synthetic derivatives were inactive, highlighting the scaffold's biological potential and its sensitivity to specific substitution patterns [1]. The target compound's methoxymethyl substitution and C2 aldehyde place it at a distinct position in this SAR landscape, warranting de novo biological profiling rather than extrapolation from existing MPO data.

Scaffold Bioactivity Context
Class-level
Related 5-phenyloxazole-2-carbaldehyde derivatives: IC₅₀ 0.78–1.27 μM (HeLa, A549, HepG2); MPO active in C. elegans model. No direct data for target compound.
Scaffold-level biological relevance inferred; direct profiling required before lead declaration.
Extrapolation risk; de novo characterization essential for procurement decisions.
Anticancer screening Phenotypic assay Kinase inhibition

Purity and Availability Benchmark: 98% Assay Purity with Multi-Scale Procurement Options

The target compound is commercially available at a certified purity of 98% (HPLC-guided specification) through at least one major vendor (Leyan, Cat. No. 1515790), with the same purity grade offered for the closest aldehyde-bearing analog, 5-(4-(tert-butyl)phenyl)oxazole-2-carbaldehyde (Leyan, Cat. No. 1515775, 98%) . This parity in available purity is significant because many niche 5-aryl-oxazole-2-carbaldehydes are only accessible at 95% purity or require custom synthesis, introducing batch-to-batch variability that can confound biological assay reproducibility. Both compounds are stocked as research-grade building blocks with quality assurance backed by NMR, HPLC, or GC characterization data upon request .

Purity Specification
Specification review
98% (HPLC) available; ≥3% higher than typical 95% grades for simpler phenyl analogs
Reduced impurity interference risk for screening; COA supports research documentation standards.
Batch-specific Certificate of Analysis available upon request.
Chemical procurement Quality control Supply chain

Evidence-Backed Procurement Scenarios for 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde in Research and Industry


Medicinal Chemistry Lead Optimization Requiring Intermediate LogP with Enhanced TPSA

In lead optimization campaigns where a core 5-aryl-oxazole scaffold has been identified as active but requires fine-tuning of lipophilicity, 5-(4-(methoxymethyl)phenyl)oxazole-2-carbaldehyde offers a LogP of 2.30—positioned between the overly lipophilic tert-butyl analog (LogP 3.45) and the overly polar unsubstituted phenyl analog (LogP 1.4)—while maintaining a TPSA of 52.33 Ų that supports aqueous solubility. This intermediate physicochemical profile makes the compound suitable for programs targeting balanced ADME properties without introducing halogen atoms or metabolically vulnerable tert-butyl groups [1]. The C2 aldehyde enables rapid diversification into amides, amines, or heterocyclic extensions via established medicinal chemistry protocols [2].

Fragment-Based Drug Discovery (FBDD) Library Design with Conformational Diversity

For fragment library construction, the target compound provides four rotatable bonds versus zero for the rigid 5-phenyloxazole-2-carbaldehyde analog [1]. This conformational flexibility, combined with a molecular weight of 217.22 Da (within fragment Rule of Three guidelines: MW < 300), and four hydrogen-bond acceptor sites from the oxazole ring nitrogens/oxygen and the methoxymethyl ether, makes the compound an attractive fragment for exploring induced-fit binding modes in kinases or other flexible binding pockets. The 98% purity grade supports crystallography-grade fragment soaking experiments [2].

Synthetic Methodology Development Leveraging Dual Reactivity (C2 Aldehyde + Methoxymethyl Ether)

The compound's orthogonal functional groups—a reactive aromatic aldehyde at C2 and a chemically distinct methoxymethyl ether on the para-phenyl position—enable chemoselective synthetic transformations. This is in contrast to 5-(4-methoxyphenyl)oxazole (MPO, CAS 1011-51-4), which lacks the aldehyde handle entirely and cannot participate in any C2-directed chemistry [1]. The methoxymethyl group can be orthogonally deprotected (e.g., BBr₃ or TMSI) without affecting the oxazole ring, enabling late-stage diversification strategies that are foreclosed in simpler analogs. This dual-reactivity profile supports the compound's use as a key intermediate in the synthesis of more complex heterocyclic libraries [2].

Kinase Inhibitor Scaffold Exploration with Methoxymethyl as a Metabolic Soft Spot Probe

Oxazole-containing kinase inhibitors are well-precedented in the patent and primary literature, with 2-anilino-5-aryl-oxazole scaffolds demonstrating potent VEGFR2 inhibition [1]. The methoxymethyl (-CH₂OCH₃) substituent on the target compound serves as a potential metabolic soft spot that can be probed in microsomal stability assays, offering a metabolically distinct alternative to the simple -OCH₃ group of MPO or the metabolically inert -C(CH₃)₃ group of the tert-butyl analog. Procurement of this compound enables head-to-head metabolic stability comparisons within a matched molecular pair framework, providing direct evidence for substituent effects on hepatic clearance without requiring de novo chemical synthesis [2].

Application
Selection Property
Validation Focus
Lead optimization with balanced lipophilicity/polarity
Intermediate LogP and elevated TPSA relative to simpler aryl-oxazole analogs
Permeability-solubility assay profiling; matched molecular pair comparisons
Fragment-based screening library design
Conformational flexibility (4 rotatable bonds) and MW
Crystallographic soaking; binding mode characterization by X-ray or NMR
Chemoselective diversification methodology
Orthogonal reactivity: reactive C2 aldehyde combined with cleavable methoxymethyl ether
Deprotection and sequential derivatization protocols; heterocycle library expansion
Kinase inhibitor scaffold metabolic profiling
Methoxymethyl as potential metabolic soft spot distinct from –OCH₃ or –C(CH₃)₃
Microsomal stability comparison; matched-pair metabolic soft-spot analysis
Quote Request

Request a Quote for 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.